Glycyl-L-cysteinyl-L-phenylalaninamide
Description
Glycyl-L-cysteinyl-L-phenylalaninamide (molecular formula: C₁₆H₂₂N₄O₄S) is a synthetic tripeptide amide composed of glycine (Gly), L-cysteine (Cys), and L-phenylalanine (Phe), with an amide group at the C-terminus. The presence of cysteine introduces a reactive thiol (-SH) group, enabling disulfide bond formation and conferring antioxidant properties. This compound is structurally distinct due to its combination of a hydrophobic aromatic side chain (Phe), a polar thiol group (Cys), and a flexible glycine backbone. Potential applications include biomedical research, particularly in studying redox signaling and peptide stability .
Properties
CAS No. |
187532-54-3 |
|---|---|
Molecular Formula |
C14H20N4O3S |
Molecular Weight |
324.40 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C14H20N4O3S/c15-7-12(19)17-11(8-22)14(21)18-10(13(16)20)6-9-4-2-1-3-5-9/h1-5,10-11,22H,6-8,15H2,(H2,16,20)(H,17,19)(H,18,21)/t10-,11-/m0/s1 |
InChI Key |
KUIVXUBKMNTGEG-QWRGUYRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CS)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CS)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-cysteinyl-L-phenylalaninamide typically involves the stepwise coupling of the amino acids glycine, cysteine, and phenylalanine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The activated amino acids are sequentially coupled to form the desired tripeptide. After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-cysteinyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amide bonds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as hydroxylamine or hydrazine can be used under mild conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with substituted amide bonds.
Scientific Research Applications
Glycyl-L-cysteinyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of Glycyl-L-cysteinyl-L-phenylalaninamide involves its ability to form stable peptide bonds and disulfide linkages. The cysteine residue’s thiol group can participate in redox reactions, influencing the compound’s biological activity. The phenylalanine residue contributes to hydrophobic interactions, affecting the compound’s binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Glycyl-L-cysteinyl-L-phenylalaninamide with structurally or functionally related peptides, emphasizing differences in composition, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
Structural Differences
- Chain Length : this compound is a tripeptide, whereas Glycyl-L-phenylalaninamide acetate () is a dipeptide, lacking the cysteine residue. The absence of cysteine limits its redox activity but simplifies synthesis .
- Functional Groups: Unlike Glycyl-L-alanyl-L-phenylalanine (), which contains alanine (a non-reactive methyl side chain), the cysteine residue in the target compound introduces a thiol group. This enhances reactivity but reduces stability due to oxidation susceptibility .
- Modifications : N-Acetyl-L-phenylalanyl-L-glutamic acid () features an acetylated N-terminus and a charged glutamic acid residue, making it more hydrophobic and suited for membrane interaction studies compared to the unmodified target compound .
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